

An In-Depth Technical Guide to Lipoamide-PEG11-Mal: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Lipoamide-PEG11-Mal*

Cat. No.: *B6354190*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide-PEG11-Mal is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and nanotechnology. This molecule incorporates three key functional domains: a lipoamide group for robust anchoring to metallic surfaces, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide group for covalent attachment to biomolecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application, with a focus on its use in targeted drug delivery systems.

Chemical Structure and Physicochemical Properties

Lipoamide-PEG11-Mal is a well-defined molecule enabling precise control over the linkage of biological moieties to surfaces or other molecules. Its structure facilitates the development of sophisticated bioconjugates with enhanced stability and solubility.

Chemical Structure

The precise structure of **Lipoamide-PEG11-Mal** consists of a lipoic acid-derived amide (lipoamide), which contains a disulfide bond for strong interaction with gold and other noble metal surfaces. This is connected to a flexible, water-soluble PEG spacer of eleven ethylene

glycol units. The PEG chain terminates in a maleimide group, which selectively reacts with sulfhydryl (thiol) groups.

While a definitive public SMILES (Simplified Molecular Input Line Entry System) string is not readily available in common chemical databases, its structure can be reliably inferred from its constituent parts.

Physicochemical Properties

The properties of **Lipoamide-PEG11-Mal** are summarized in the table below. The PEG linker significantly influences its solubility and biocompatibility, making it a versatile tool in aqueous environments.^{[1][2]}

Property	Value	Reference(s)
Chemical Formula	C39H69N3O15S2	[1]
Molecular Weight	884.1 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	≥95%	
Solubility	Soluble in water and most organic solvents	
Storage Conditions	-20°C, desiccated	
Reactivity	Maleimide group reacts with thiols at pH 6.5-7.5	

Applications in Research and Drug Development

The unique trifunctional nature of **Lipoamide-PEG11-Mal** lends itself to a variety of applications, primarily centered around surface modification and bioconjugation.

- **Surface Functionalization of Nanoparticles:** The lipoamide group allows for the stable coating of gold nanoparticles (AuNPs) and other metallic nanoparticles. The PEG spacer provides a hydrophilic shield, reducing non-specific protein binding and improving colloidal stability.

- Targeted Drug Delivery: Nanoparticles functionalized with **Lipoamide-PEG11-Mal** can be further conjugated with targeting ligands, such as antibodies or peptides, via the maleimide group. This enables the specific delivery of therapeutic payloads to target cells, such as cancer cells overexpressing certain receptors.
- Bioconjugation: The maleimide group can be used to covalently link the molecule to any protein, peptide, or other biomolecule containing a free cysteine residue. This is a widely used strategy for creating antibody-drug conjugates (ADCs).

Experimental Protocols

The following are detailed methodologies for common applications of **Lipoamide-PEG11-Mal**.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the coating of pre-synthesized AuNPs with **Lipoamide-PEG11-Mal**.

Materials:

- Gold nanoparticles (AuNPs) in citrate buffer
- **Lipoamide-PEG11-Mal**
- Phosphate-buffered saline (PBS), pH 7.4
- Centrifuge and appropriate tubes

Procedure:

- Resuspend **Lipoamide-PEG11-Mal** in PBS to a concentration of 1 mg/mL.
- Add the **Lipoamide-PEG11-Mal** solution to the AuNP suspension at a molar excess to ensure complete surface coverage. The optimal ratio should be determined empirically.
- Incubate the mixture for 1-2 hours at room temperature with gentle stirring.
- Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

- Remove the supernatant containing unbound **Lipoamide-PEG11-Mal**.
- Resuspend the AuNP pellet in fresh PBS.
- Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound linker.
- The final functionalized AuNPs can be stored in PBS at 4°C.

Conjugation of a Thiol-Containing Peptide to Lipoamide-PEG11-Mal Functionalized AuNPs

This protocol details the attachment of a peptide with a terminal cysteine to the maleimide groups on the surface of the functionalized AuNPs.

Materials:

- **Lipoamide-PEG11-Mal** functionalized AuNPs
- Thiol-containing peptide (e.g., a targeting peptide)
- Reaction buffer: PBS, pH 7.0-7.5, degassed
- Quenching solution: 1 M β -mercaptoethanol or cysteine in PBS
- Size exclusion chromatography column or dialysis cassette for purification

Procedure:

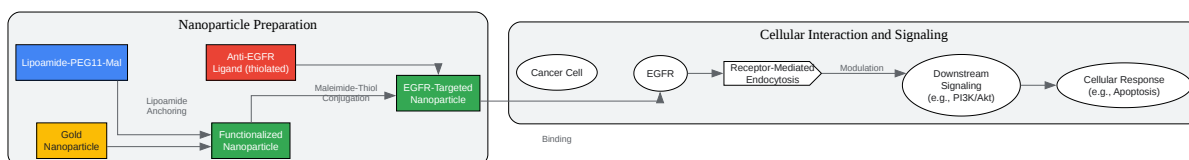
- Dissolve the thiol-containing peptide in the reaction buffer.
- Add the peptide solution to the suspension of functionalized AuNPs. A 10-20 fold molar excess of the peptide to the surface-bound maleimide groups is recommended.
- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

- To quench any unreacted maleimide groups, add the quenching solution to a final concentration of 10 mM and incubate for 30 minutes.
- Purify the peptide-conjugated AuNPs from excess peptide and quenching reagent using size exclusion chromatography or dialysis.
- Characterize the final conjugate for peptide loading and nanoparticle stability.

Application in Targeting the EGFR Signaling Pathway

A significant application of **Lipoamide-PEG11-Mal** is in the development of nanocarriers for targeted cancer therapy. By functionalizing a nanoparticle with this linker and then conjugating a ligand that binds to a cancer-specific receptor, drugs can be delivered directly to tumor cells, enhancing efficacy and reducing side effects. One such target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers and plays a crucial role in cell proliferation and survival.

The following diagram illustrates the experimental workflow for creating an EGFR-targeted nanoparticle using **Lipoamide-PEG11-Mal** and its subsequent interaction with a cancer cell, leading to the modulation of the EGFR signaling pathway.



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EGFR-Targeted Nanoparticle Workflow

This diagram outlines the two main stages: the preparation of the targeted nanoparticle and its interaction with a cancer cell. In the first stage, a gold nanoparticle is functionalized with **Lipoamide-PEG11-Mal**, followed by the conjugation of an anti-EGFR ligand. In the second stage, the targeted nanoparticle binds to EGFR on the cancer cell surface, is internalized, and subsequently modulates downstream signaling pathways, ultimately leading to a therapeutic response.

Conclusion

Lipoamide-PEG11-Mal is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and tripartite functionality allow for the creation of sophisticated and highly specific bioconjugates and drug delivery systems. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful application of this important molecule in cutting-edge research and development.

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